molecular formula C11H17ClN2O B1525252 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride CAS No. 1246172-66-6

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride

Cat. No.: B1525252
CAS No.: 1246172-66-6
M. Wt: 228.72 g/mol
InChI Key: QEWGCJHKZJVFFG-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a chemical compound of significant interest in advanced pharmaceutical research and development. Its molecular structure, which incorporates a phenethylamine backbone, positions it as a potentially valuable intermediate in the exploration of novel bioactive molecules . Research into compounds with similar structural motifs has shown activity within the central nervous system, often acting as sympathomimetic agents by functioning as norepinephrine releasing agents . This mechanism suggests potential research applications for this compound in the study of neurological pathways and receptor interactions. Furthermore, the presence of the 2-amino-3-phenylpropanamide (beta-phenyl-beta-alanine) scaffold is a key feature in various pharmacologically active compounds, making this chemical a versatile building block for medicinal chemists . It can be utilized in the synthesis and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents, particularly in the design of ligands for protein targets where this scaffold is prevalent. Researchers can employ this high-quality intermediate to generate novel chemical libraries or to probe complex biological mechanisms.

Properties

IUPAC Name

2-amino-N-ethyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWGCJHKZJVFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1246172-66-6
  • Molecular Formula : C12H16ClN
  • Molecular Weight : 215.72 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exhibit inhibitory or modulatory effects on specific proteins, influencing cellular processes such as signal transduction and metabolic regulation.

Pharmacological Effects

Research indicates that this compound may possess a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness varies based on concentration and the specific microorganism tested.
  • Antiviral Properties : In silico studies have indicated potential antiviral activity against SARS-CoV-2 by targeting nonstructural proteins involved in viral replication. The compound's structural features allow for effective binding to viral proteins, which may inhibit their function.
  • Cytotoxicity : Evaluations of cytotoxic effects in vitro reveal that while some concentrations are effective against pathogenic cells, they may also exhibit toxicity to normal cells at higher doses. Careful dose optimization is crucial for therapeutic applications.

Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various compounds, including this compound, against opportunistic pathogens such as Candida albicans and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard dilution methods. Results indicated that the compound demonstrated moderate activity compared to established antibiotics.

Compound NameMIC (µg/mL)Activity Level
2-Amino-N-ethyl-3-phenylpropanamide HCl32Moderate
Ketoconazole8High
Ofloxacin16Moderate

Antiviral Screening

In a recent study focusing on antiviral agents, molecular docking simulations were employed to evaluate the binding affinity of this compound to SARS-CoV-2 nonstructural proteins. The findings suggested that this compound could serve as a lead for further development as an antiviral drug.

Scientific Research Applications

Organic Synthesis

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride serves as a crucial building block in organic synthesis. Its structural features enable the creation of more complex molecules, making it valuable in developing pharmaceuticals and agrochemicals .

Biological Research

The compound is utilized as a probe in enzyme activity studies due to its structural similarity to natural substrates. This allows it to bind effectively to specific enzymes and receptors, facilitating research into metabolic pathways and protein interactions .

Medicinal Chemistry

In drug development, this compound shows promise as a candidate for synthesizing new therapeutic agents. Its ability to interact with biological targets positions it well for applications in treating various diseases .

Immunomodulatory Effects

Research indicates that this compound may exhibit immunomodulatory properties. Studies have shown that related compounds can suppress lymphocyte activity, suggesting potential applications for autoimmune diseases and organ transplantation .

Anticancer Properties

Preliminary studies have demonstrated the compound's anticancer activity against various human cancer cell lines. Ongoing research aims to elucidate the mechanisms behind these effects, focusing on its binding affinity to receptors involved in cancer progression .

Immunosuppressive Effects

A study investigating the immunosuppressive effects of related compounds indicated significant suppression of immune responses in lymphocyte activity assays. This finding suggests potential therapeutic applications for conditions requiring immune modulation .

Anticancer Activity

In vitro tests on human cancer cell lines revealed that this compound effectively inhibited cell proliferation. Further investigations are ongoing to clarify the underlying mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Amide Nitrogen Aromatic Group Molecular Weight (g/mol) Key Applications/Properties
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride (Target) Ethyl Phenyl ~226 (estimated) Pharmaceuticals, polymer intermediates
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride Ethyl ester Phenyl 229.7 Prodrug potential, ester hydrolysis
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride Methyl 4-Fluorophenyl 246.71 Enhanced metabolic stability, agrochemicals
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride Cyclohexyl, Ethyl None 248.79 Bulky substituents for steric effects
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride 2-Hydroxy-1,1-dimethylethyl Phenyl 272.77 Increased solubility via hydroxyl group

Key Findings:

Functional Group Variations :

  • Amide vs. Ester : The ester analog () may exhibit higher bioavailability due to esterase-mediated hydrolysis, a common prodrug strategy . In contrast, the target compound’s amide group offers greater metabolic stability.
  • Fluorinated Aromatic Rings : The 4-fluorophenyl group in enhances electronic effects and resistance to oxidative metabolism, a feature critical in CNS-targeting pharmaceuticals .

Hydrophilicity: The hydroxyl group in increases polarity, improving aqueous solubility but possibly reducing membrane permeability .

Analytical Methods :

  • Reverse-phase HPLC (RP-HPLC) and UV-Vis spectrophotometry (e.g., λmax analysis) are widely used for quantification of hydrochloride salts (). Substituents like fluorine () or ester groups () alter retention times and absorbance profiles.


Synthetic Applications: The target compound’s phenyl and ethyl groups may serve as intermediates in polyimide synthesis, analogous to 3-chloro-N-phenyl-phthalimide (), which is a monomer for high-performance polymers.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride, and what reaction parameters are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, analogous compounds like 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride are synthesized using sodium hydroxide as a base to facilitate substitution reactions between amines and chlorinated intermediates . Key parameters include temperature (40–80°C), pH control (7–9), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization using ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • HPLC with UV detection (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase) for purity assessment, as demonstrated for structurally related hydrochlorides .
  • Mass spectrometry (LC-MS) to verify molecular weight and detect trace impurities.

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility can be determined via the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Stability studies should assess degradation under varying pH (2–9), temperature (4–40°C), and light exposure. Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, as seen in analogs like Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound across different studies?

  • Methodological Answer : Conduct a systematic analysis of variables:

  • Reagent purity : Impurities in starting materials (e.g., ethylamine, phenylpropanamide derivatives) can alter yields.
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield, as applied in studies on similar amides .

Q. What advanced analytical strategies are recommended for identifying and quantifying impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS with electrospray ionization (ESI) to detect low-abundance impurities (e.g., N-ethyl byproducts or unreacted intermediates).
  • Forced degradation studies (acid/base hydrolysis, oxidation) to profile degradation pathways.
  • Compare impurity profiles against pharmacopeial standards, such as those for related hydrochlorides (e.g., Imp. J(EP) hydrochloride in Reference Standards for Pharmaceutical Analysis) .

Q. How can researchers evaluate the compound’s potential bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes/receptors.
  • Molecular docking simulations : Compare the compound’s structure to known inhibitors (e.g., ACE inhibitors or kinase modulators).
  • Cell-based assays : Test cytotoxicity and dose-response relationships in relevant cell lines, referencing protocols for structurally related amino acid derivatives .

Q. What experimental designs are effective for optimizing reaction conditions in large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Enhances heat/mass transfer and reduces side reactions.
  • Process Analytical Technology (PAT) : Real-time monitoring via UV/Vis or NIR probes ensures consistent product quality.
  • Scale-down models : Use microreactors to simulate large-scale conditions, as applied in studies on carbodiimide hydrochlorides .

Q. How do researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodological Answer :

  • Variable pressure (VP) NMR : Resolve overlapping peaks by adjusting sample concentration and solvent deuteration.
  • Cross-validate with X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns, as done for 2-Amino-2-(3-pyridyl)acetic acid hydrochloride .
  • Collaborative inter-laboratory studies : Compare data across facilities to identify instrumentation biases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-ethyl-3-phenylpropanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.